[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine
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Overview
Description
[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine is a chemical compound that features a cyclopropyl group attached to an oxazole ring, which is further linked to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopropylamine with an appropriate oxazole precursor under controlled conditions . The reaction conditions often include the use of catalysts such as 18-crown-6 and bases like potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce amine derivatives with altered oxidation states.
Scientific Research Applications
[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and oxazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt enzyme function .
Comparison with Similar Compounds
Similar Compounds
N-[(5-cyclopropyl-3-isoxazolyl)methyl]ethanamine: Similar structure with an ethanamine moiety instead of propan-2-amine.
(5-cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride: Contains a methanesulfonyl chloride group instead of the amine moiety.
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Features a benzenesulfonamide group attached to the oxazole ring.
Uniqueness
[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the oxazole ring enhances its reactivity and binding interactions.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)11-6-9-5-10(13-12-9)8-3-4-8/h5,7-8,11H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEIRWHGZDKSGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NOC(=C1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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